Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate is a synthetic organic compound recognized for its vibrant red color and stability. It is classified as an azo dye, characterized by the presence of an azo group (-N=N-), which contributes to its chromatic properties. This compound is primarily utilized in various industrial applications, including inks, paints, plastics, and textiles, due to its excellent lightfastness, heat stability, and resistance to solvents.
The molecular formula of Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate is C18H13CaClN2O6S, with a molecular weight of approximately 460.9 g/mol. Its structural complexity includes a calcium ion coordinated with an azo dye moiety, which enhances its solubility and utility in aqueous environments.
While C.I. Pigment Red 48 is generally considered safe for its intended use, some potential hazards need to be considered:
C.I. Pigment Red 48, calcium salt (1:1), also known by various names including Calcium 4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate [], is a red organic pigment used in a variety of scientific research applications. Here's a breakdown of two areas where it finds use:
C.I. Pigment Red 48, calcium salt (1:1) is being investigated for its potential use in developing new materials with desired optical properties. For instance, research studies explore its applications in [, ]:
The primary product from the synthesis process is the calcium salt of the azo compound. Other potential by-products may arise from incomplete reactions or side reactions during synthesis.
Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate has been investigated for its biological activity, particularly in staining techniques for microscopy and histology. Its stability and non-toxicity make it suitable for applications in biological research. Additionally, there are ongoing studies exploring its potential use in drug delivery systems due to its favorable physicochemical properties.
The synthesis of Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate involves several key steps:
Industrial production follows similar synthetic routes but on a larger scale, ensuring consistent quality and yield through precise control of reaction conditions.
Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate finds extensive applications across various fields:
Research into interaction studies regarding Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate focuses on its stability and compatibility with various solvents and substrates. Its low toxicity profile makes it a candidate for further exploration in biocompatible applications. Studies have indicated that this compound does not significantly absorb into mammalian tissues, suggesting limited bioaccumulation potential .
Several compounds share structural similarities or functional properties with Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Chloro-4-methyl-o-anisidine | Azo group present | Lacks calcium coordination; used mainly as an intermediate in dye synthesis |
| Acid Red 114 | Similar azo structure | More common in textile applications; less heat stability compared to Calcium compound |
| Direct Red 28 | Azo dye with similar chromatic properties | Generally less stable than Calcium compound; used primarily in food coloring |
The uniqueness of Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate lies in its combination of vibrant color, stability under various environmental conditions, and dual application in both industrial and biological contexts.